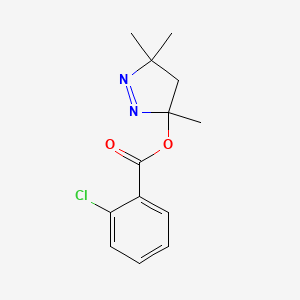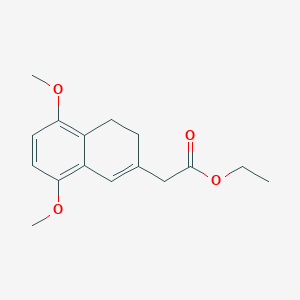
9H-Fluorene,9-chloro-2,7-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene,9-chloro-2,7-dinitro- is an organic compound that belongs to the fluorene family It is characterized by the presence of a chlorine atom and two nitro groups attached to the fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Fluorene,9-chloro-2,7-dinitro- typically involves the nitration of 9-chlorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 7 positions of the fluorene ring. The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 9H-Fluorene,9-chloro-2,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
9H-Fluorene,9-chloro-2,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino-fluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
9H-Fluorene,9-chloro-2,7-dinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene,9-chloro-2,7-dinitro- involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
2,7-Dinitrofluorene: Similar structure but lacks the chlorine atom.
9H-Fluoren-9-one, 2,7-dinitro-: Contains a ketone group instead of a chlorine atom.
2,7-Dichloro-9H-fluorene: Contains two chlorine atoms instead of nitro groups.
Uniqueness
9H-Fluorene,9-chloro-2,7-dinitro- is unique due to the presence of both a chlorine atom and two nitro groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
32501-37-4 |
|---|---|
Molecular Formula |
C13H7ClN2O4 |
Molecular Weight |
290.66 g/mol |
IUPAC Name |
9-chloro-2,7-dinitro-9H-fluorene |
InChI |
InChI=1S/C13H7ClN2O4/c14-13-11-5-7(15(17)18)1-3-9(11)10-4-2-8(16(19)20)6-12(10)13/h1-6,13H |
InChI Key |
RICYEIQLJWYGQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(C3=C2C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


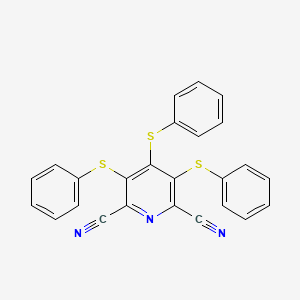
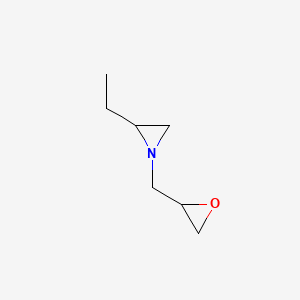
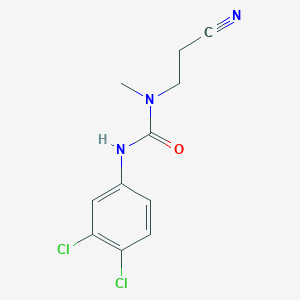
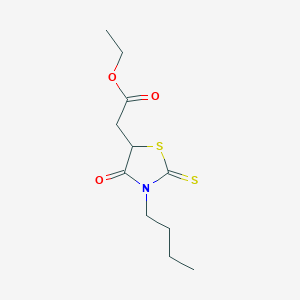
![N-[1,1-biphenyl]-4-yl-N-[4-(4-dibenzofuranyl)phenyl]-4-aminobiphenyl](/img/structure/B14007646.png)
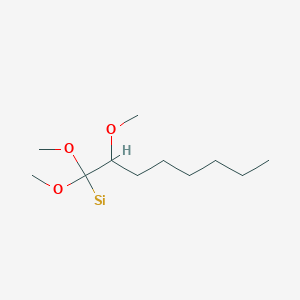

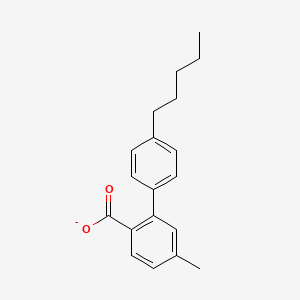
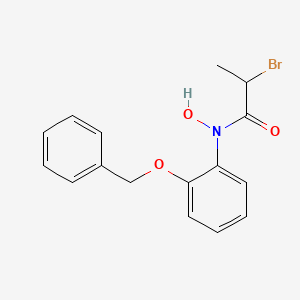
![9-[(4-methoxyphenyl)methyl]-3H-purine-6-thione](/img/structure/B14007683.png)

